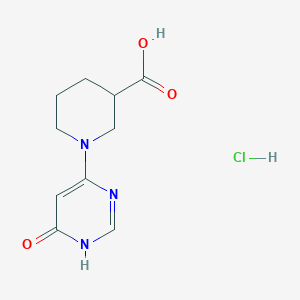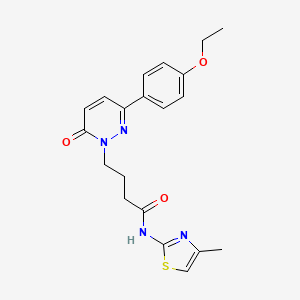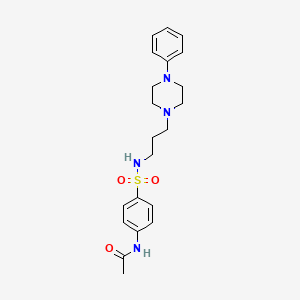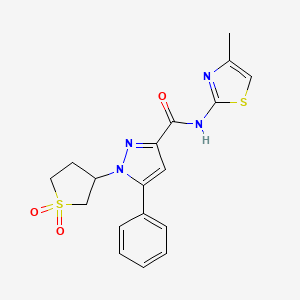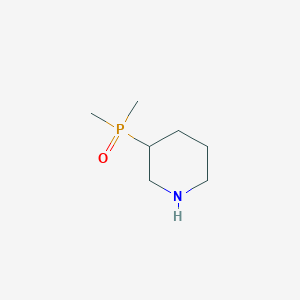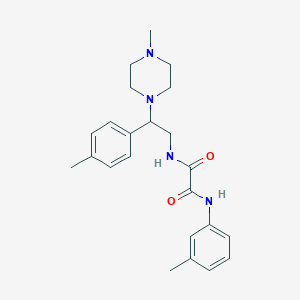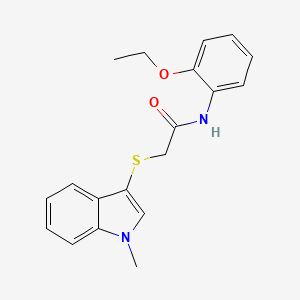![molecular formula C21H19N5O3S B2823369 Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1357703-16-2](/img/structure/B2823369.png)
Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the specific substituents attached to the triazoloquinoxaline core. For example, one study reported a compound with a triclinic space group, a calculated density of 1.375 g/cm^3, and a molecular weight of 365.45 .Chemical Reactions Analysis
The chemical reactions involving these compounds can also vary. Some compounds have been synthesized via aromatic nucleophilic substitution . Other reactions may involve the addition of various functional groups to the triazoloquinoxaline core .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, one compound was reported to have a melting point of 281–283°C .Applications De Recherche Scientifique
Antidepressant Potential and Adenosine Receptor Antagonism
A class of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which shares a core structure with the compound , has been identified as potent adenosine receptor antagonists with therapeutic potential as novel and rapid-acting antidepressant agents. These compounds have shown to reduce immobility in Porsolt's behavioral despair model in rats upon acute administration, indicating antidepressant-like effects. Optimal activity was associated with specific substitutions on the compound, highlighting the significance of structural variation on biological activity. The study suggests that these compounds bind avidly to adenosine A1 and A2 receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function. This interaction suggests potential applications in treating depression and possibly other conditions related to adenosine receptor function (Sarges et al., 1990).
Antimicrobial Applications
Another area of application involves the antimicrobial properties of related derivatives. Triazoloquinolines and their analogs have been synthesized and evaluated for their antimicrobial activity. For instance, 1,2,3-triazolo[4,5-h]quinolines, which share a similar structural motif, have been prepared and assessed for their efficacy against urinary tract infections. These compounds displayed selective activity against Escherichia coli, a common pathogen implicated in such infections. The study underscores the potential of these derivatives in developing new anti-infective agents targeting specific bacterial strains, thus contributing to the field of antimicrobial chemotherapy (Sanna et al., 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-8-10-15(11-9-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-7-5-4-6-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYNVQWMVNRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


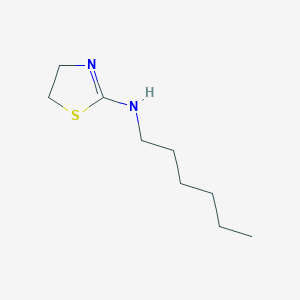
![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)
![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)
